(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid
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Overview
Description
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid is an organic compound with a unique structure characterized by a dimethylamino group attached to a chiral carbon atom, which is further bonded to a tert-butyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may participate in signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butylamine: A simpler compound with a tert-butyl group and an amino group, used in various chemical reactions.
N,N-Dimethylglycine: A related compound with a dimethylamino group and a carboxylic acid group, used in biochemical studies
Uniqueness
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to its chiral center and the presence of both a dimethylamino group and a tert-butyl group. This combination of functional groups imparts distinct reactivity and biological activity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
1379440-74-0 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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